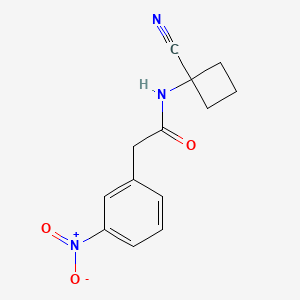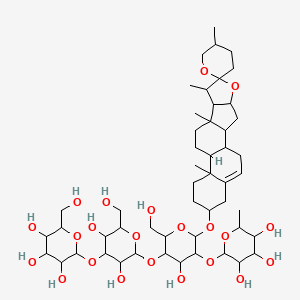
Saponine I de Zingiberensis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Zingiberen Newsaponin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of steroidal saponins.
Biology: It is used to study the biological effects of saponins, including their role in cell signaling and metabolism.
Industry: It is used in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
Target of Action
Zingiberensis Saponin I, also known as Zingiberensis new saponin (ZnS), primarily targets the lncRNA TCONS-00026762/AKR1C1 pathway in hepatocellular carcinoma (HCC) cells . The AKR1C1 gene is a prognostic marker for HCC and is associated with autophagy, ferroptosis, and immune evasion .
Result of Action
The result of Zingiberensis Saponin I’s action is the suppression of autophagy, promotion of ferroptosis, and enhanced sensitivity to sorafenib in HCC cells . This is evidenced by the decrease in levels of the autophagy marker LC3, as well as ferroptosis markers GPX4 and SLC7A11, and an increase in Huh7-SR cell viability .
Analyse Biochimique
Biochemical Properties
Zingiberensis Saponin I plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of Zingiberensis Saponin I involves key enzymes and follows a specific pathway: synthesis of squalene, generation of cholesterol/sitosterol, biosynthesis of diosgenin, and biosynthesis of diosgenin saponins .
Cellular Effects
Zingiberensis Saponin I has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Zingiberensis Saponin I exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Zingiberensis Saponin I may change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of Zingiberensis Saponin I vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
Zingiberensis Saponin I is involved in specific metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .
Transport and Distribution
Zingiberensis Saponin I is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Zingibérène Newsaponin est principalement extrait de Dioscorea zingiberensis . Le processus d'extraction implique l'isolement du composé à partir de la matière végétale en utilisant des solvants tels que le diméthylsulfoxyde (DMSO) . Le composé est ensuite purifié pour atteindre un niveau de pureté élevé, généralement autour de 99,68% .
Méthodes de production industrielle
La production industrielle de Zingibérène Newsaponin implique une extraction à grande échelle de Dioscorea zingiberensis. Le processus comprend la récolte de la plante, le séchage et la mouture de la matière végétale, suivis de l'extraction par solvant et de la purification . Le composé purifié est ensuite stocké dans des conditions spécifiques afin de maintenir sa stabilité et son efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le Zingibérène Newsaponin subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans le composé par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxygénés, tandis que la réduction peut donner des dérivés hydrogénés.
Applications de la recherche scientifique
Le Zingibérène Newsaponin a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement chimique des saponines stéroïdiennes.
Biologie : Il est utilisé pour étudier les effets biologiques des saponines, notamment leur rôle dans la signalisation cellulaire et le métabolisme.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et de nutraceutiques.
Mécanisme d'action
Le Zingibérène Newsaponin exerce ses effets par le biais de plusieurs cibles moléculaires et voies :
Agrégation plaquettaire : Il induit l'agrégation plaquettaire en interagissant avec des récepteurs spécifiques à la surface des plaquettes.
Suppression de l'autophagie : Il inhibe la progression maligne du carcinome hépatocellulaire en supprimant l'autophagie par la voie JAK2/STAT3 médiée par AKR1C1.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
. Sa structure moléculaire et ses activités biologiques distinctes le distinguent des autres composés similaires.
Propriétés
Numéro CAS |
91653-50-8 |
|---|---|
Formule moléculaire |
C51H82O22 |
Poids moléculaire |
1047.2 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O22/c1-20-8-13-51(64-19-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-38(60)36(58)33(55)22(3)65-45)40(62)42(31(18-54)69-48)70-47-41(63)43(35(57)30(17-53)68-47)71-46-39(61)37(59)34(56)29(16-52)67-46/h6,20-22,24-48,52-63H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41-,42-,43+,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |
Clé InChI |
XJOTXMLDNWCDRH-HAUZKCKMSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)
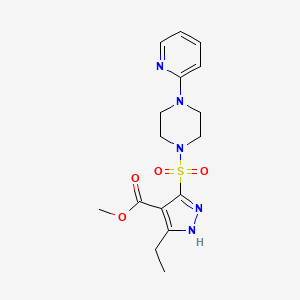
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)
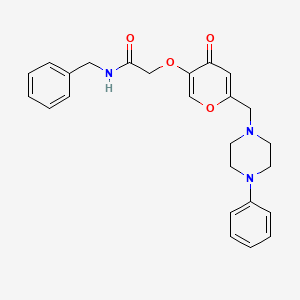
![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)

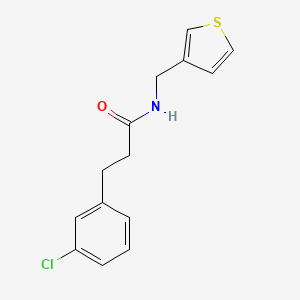

![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)
